molecular formula C15H18N2O4S B2755375 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide CAS No. 135655-17-3

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide

Cat. No.: B2755375
CAS No.: 135655-17-3
M. Wt: 322.38
InChI Key: XQPYSOOEMUSIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide” is a chemical compound with the molecular formula C20H22N4O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C20H22N4O4S. The compound has an average mass of 414.478 Da and a monoisotopic mass of 414.136169 Da .

Scientific Research Applications

Antimicrobial Activity

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide derivatives have shown promising results in antimicrobial activities. A study by Ghorab et al. (2017) synthesized various derivatives and found potent antibacterial and antifungal activities, with some compounds displaying higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) developed a zinc phthalocyanine substituted with benzenesulfonamide derivatives, showing high singlet oxygen quantum yield. These properties are significant for Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular-Electronic Structure and Kinetics

Rublova et al. (2017) investigated new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. They focused on the crystal and molecular-electronic structures, providing insight into the kinetic investigations of substitution reactions in aqueous solutions (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Enzyme Inhibition and Molecular Docking

Alyar et al. (2019) synthesized new Schiff bases derived from sulfonamides, showing inhibitory effects on various enzymes, with molecular docking studies providing insights into the binding interactions between inhibitors and enzymes (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Anticancer and Radioprotective Agents

Ghorab et al. (2008) reported the synthesis of novel quinolines using 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide. These compounds demonstrated interesting cytotoxic activity and potential as anticancer and radioprotective agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2)7-13(18)12(14(19)8-15)9-17-10-3-5-11(6-4-10)22(16,20)21/h3-6,9,18H,7-8H2,1-2H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWQFVABVNHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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